DAz-2 -

DAz-2

Catalog Number: EVT-1469751
CAS Number:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DAz-2 is a cell-permeable chemical probe used to detect cysteine oxidation in proteins. Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state. Modification of protein function through the reversible oxidation of cysteine is emerging as a biologically relevant signal transduction mechanism. Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide. Sulfenic acid can be reduced back to the free thiol or be further oxidized to sulfinic and sulfonic acids. DAz-2 is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins. The azido group of DAz-2 provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins. Use of DAz-2 in HeLa cells followed by Staudinger ligation to biotin and subsequent LC-MS/MS analysis, led to the identification of 193 sulfenic acid-modified proteins having a diverse range of functions.

Cyclohexane-1,3-dione

2-(Arylformyl)cyclohexane-1,3-dione Derivatives

Compound Description: These derivatives, featuring an arylformyl group at the 2-position of cyclohexane-1,3-dione, are investigated as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for potential herbicidal applications. []

5,5-Dimethyl-2-(4-arylhydrazono) cyclohexane-1,3-dione

Compound Description: This compound class involves a 5,5-dimethyl substitution on the cyclohexane ring and an arylhydrazono group at the 2-position. These compounds form cobalt (II) complexes, which are studied using X-ray absorption fine structure analysis. []

Methylenebis(cyclohexane-1,3-dione) Enols

Compound Description: These compounds are characterized by a methylene bridge connecting two cyclohexane-1,3-dione units through their enol forms. Studies focus on their Mn(III)-catalyzed aerobic oxidation reactions. []

2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione

Compound Description: This specific compound features a 1,3-dithietane ring linked to the 2-position of cyclohexane-1,3-dione through a ylidene group. Its crystal structure has been determined. []

2-(Dimethylamino)cyclohexane-1,3-dione

Compound Description: This compound has a dimethylamino group substituted at the 2-position of the cyclohexane-1,3-dione core. []

2-(2-phenylhydrazono)cyclohexane-1,3-dione

Compound Description: This compound features a phenylhydrazono group at the 2-position of the cyclohexane-1,3-dione core. It serves as a starting material for synthesizing various heterocyclic compounds with potential anti-tumor and tyrosine kinase inhibitory activities. []

Overview

DAz-2, also known as DCP-N3, is a chemical compound with the CAS number 1176905-54-6. It is primarily recognized as a cell-permeable chemical probe that detects cysteine oxidation in proteins, making it significant in the study of redox biology. The compound has garnered attention for its role in identifying oxidative modifications of cysteine residues, which can serve as indicators of cellular redox states and signaling pathways.

Source and Classification

DAz-2 is classified as a sulfonic acid probe and is utilized in various biochemical applications. It is derived from the field of synthetic organic chemistry and is commercially available from multiple suppliers, including Cayman Chemical and MedChemExpress. The molecular formula for DAz-2 is C9H13N3O2C_9H_{13}N_3O_2, with a molecular weight of 195.2 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of DAz-2 typically involves multi-step organic reactions, starting from readily available precursors. The specific synthetic route may vary among different laboratories but generally includes:

  1. Formation of the Core Structure: Initial steps involve the construction of the hydrazine or hydrazone moiety.
  2. Introduction of Functional Groups: Subsequent reactions introduce sulfonic acid groups, which are crucial for the compound's reactivity towards cysteine residues.
  3. Purification: The final product is purified through crystallization or chromatography to achieve high purity (>98%).

The exact conditions (e.g., temperature, solvents) and reagents used can significantly influence the yield and purity of DAz-2.

Molecular Structure Analysis

Structure and Data

DAz-2's molecular structure features a central hydrazine group linked to a sulfonic acid moiety. The structural representation can be described as follows:

  • Core Structure: A hydrazine backbone.
  • Functional Groups: Presence of sulfonic acid contributes to its solubility and reactivity.

The compound's three-dimensional conformation allows it to effectively interact with thiol groups in proteins, facilitating its role as a probe for cysteine oxidation.

Chemical Reactions Analysis

Reactions and Technical Details

DAz-2 primarily reacts with redox-sensitive cysteine residues in proteins through a mechanism that involves nucleophilic attack by the thiol group on the electrophilic center of DAz-2. This reaction results in the formation of stable adducts that can be detected using various analytical techniques such as mass spectrometry or fluorescence spectroscopy.

Key aspects include:

  • Selectivity: DAz-2 shows high specificity for oxidized cysteines compared to other amino acids.
  • Stability: The adducts formed are stable under physiological conditions, allowing for reliable detection.
Mechanism of Action

Process and Data

The mechanism by which DAz-2 operates involves several steps:

  1. Cellular Uptake: Due to its cell-permeable nature, DAz-2 enters cells efficiently.
  2. Reaction with Cysteine: Upon entering the cell, DAz-2 selectively targets oxidized cysteine residues, forming covalent bonds.
  3. Detection: The resulting modifications can be analyzed through various biochemical assays to assess oxidative stress levels within cells.

This mechanism makes DAz-2 a valuable tool in studying oxidative stress-related diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DAz-2 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in dimethylformamide at concentrations up to 20 mg/ml .
  • Stability: Maintains stability under standard laboratory conditions but should be protected from light to prevent degradation.

These properties enhance its applicability in biochemical research.

Applications

Scientific Uses

DAz-2 is employed in various scientific contexts, particularly in studies focused on:

  • Redox Biology: Investigating oxidative stress mechanisms in cells.
  • Disease Research: Understanding the role of cysteine oxidation in diseases such as cancer and neurodegenerative disorders.
  • Biomarker Development: Identifying potential biomarkers for oxidative damage in clinical settings.
Introduction to DAZAP2

Historical Discovery and Nomenclature of DAZAP2

DAZAP2 was first identified in 2000 by Tsui et al. through yeast two-hybrid screening for interactors of Deleted in Azoospermia (DAZ) and DAZ-like (DAZL) proteins—key regulators of germ cell development [6]. The gene was mapped to human chromosome 12q13.13 and initially termed "PRTB" (Proline-Rich Transcript, Brain) due to its high proline content (∼25%) and abundant neural expression [5] [6]. The official symbol DAZAP2 (DAZ-Associated Protein 2) was adopted to reflect its biochemical association with DAZ/DAZL proteins.

Early sequencing efforts revealed two transcript variants: a full-length 1.4-kb mRNA (NM014764) and a shorter isoform (NM001136268) lacking exon 2 [1]. The 252-amino acid protein (17 kDa) contains several putative Src homology 2 (SH2) and SH3 domain-binding motifs (YXXψ and PXψP, respectively), enabling interactions with signaling molecules [4] [5]. Notably, a pseudogene (DAZAP2P) exists on chromosome 2, but lacks protein-coding capacity [5].

Table 1: DAZAP2 Nomenclature and Genomic Features

PropertyDetail
Official SymbolDAZAP2
AliasesPRTB, KIAA0058
Chromosomal LocationChr 12q13.13 (human); Chr 15F1 (mouse)
Genomic Span51,238,724–51,271,362 bp (GRCh38/hg38)
Transcript Variants8 (Ensembl); 2 functionally validated (NM014764, NM001136268)
Protein Size252 aa (isoform 1); 17 kDa
PseudogeneDAZAP2P (Chr 2)

Phylogenetic Classification Within the DAZ Protein Family

DAZAP2 belongs to a functionally diverse protein family characterized by RNA-binding domains and roles in post-transcriptional regulation. Despite its name, DAZAP2 is not a DAZ family member but rather an interactor. Key phylogenetic features include:

  • Evolutionary Conservation: DAZAP2 homologs exist from crustaceans to mammals. The Chinese mitten crab (Eriocheir sinensis) homolog (EsDAZAP2) shares 58% amino acid identity with human DAZAP2 and clusters phylogenetically with insect orthologs [4]. Vertebrate DAZAP2 proteins exhibit >90% sequence similarity, underscoring functional conservation [2] [6].
  • Domain Architecture: All DAZAP2 orthologs retain the C-terminal proline-rich domain and SH2/SH3-binding motifs (Figure 1). The proline-rich region mediates interactions with WW-domain proteins like NEDD4, regulating DAZAP2 stability [1] [20].
  • Contrast with DAZ Family: Unlike DAZ/DAZL (which contain RNA-recognition motifs for germline mRNA regulation), DAZAP2 lacks classical RNA-binding domains but influences RNA metabolism indirectly via protein complexes [6].

Table 2: DAZAP2 Orthologs and Functional Domains

OrganismIdentity vs. HumanKey DomainsValidated Function
Homo sapiens100%Proline-rich, SH2/SH3 motifsStress granule assembly, HIPK2 regulation
Mus musculus98%Proline-rich, SH2/SH3 motifsNeural tube patterning
Xenopus laevis85%Proline-rich, SH2/SH3 motifsFGF-mediated posterior neural induction
Eriocheir sinensis58%Proline-rich, SH2/SH3 motifsHippo pathway activation, AMP expression

Figure 1: Domain architecture of DAZAP2 orthologs. All species retain the C-terminal proline-rich domain (purple) and SH2/SH3-binding motifs (yellow). Vertebrates show higher domain conservation than invertebrates.

Biological Significance in Cellular and Developmental Processes

Neural Development and Patterning

DAZAP2 is indispensable for posterior neural specification. In Xenopus, knockdown of dazap2:

  • Reduces expression of spinal cord markers (e.g., hoxb9) by 70% and expands anterior markers (otx2) [2].
  • Disrupts FGF8a-mediated posteriorization without affecting canonical Wnt/β-catenin signaling [2].
  • Acts downstream of FGF receptor activation but independently of Cdx transcription factors—key FGF effectors (Figure 2) [2].

Table 3: DAZAP2 in Neural Patterning: Genetic Interactions

ManipulationEffect on MarkersImplication
DAZAP2 overexpressionhoxb9, nrp1; ↓ otx2Promotes posterior fate
DAZAP2 morpholino knockdownhoxb9; ↑ otx2, krox20Shifts A-P boundary anteriorly
DAZAP2 + FGF8a co-expressionSynergistic ↑ hoxb9Acts in FGF pathway
DAZAP2 + SU5402 (FGF inhibitor)Blocks DAZAP2-mediated hoxb9 inductionRequires FGF receptor activity

Innate Immune Regulation

DAZAP2 modulates immune responses via the Hippo pathway:

  • In Eriocheir sinensis, bacterial challenge (Staphylococcus aureus, Vibrio parahemolyticus) upregulates EsDAZAP2 >4-fold in hemocytes [4].
  • EsDAZAP2 binds Salvador (Sav), a Hippo pathway scaffold protein, promoting kinase cascade activation and nuclear exclusion of Yki (Yorkie homolog) [4] [8].
  • EsDAZAP2 knockdown reduces antimicrobial peptide (AMP) expression (e.g., ALF1, Lys) by 60–80%, increasing bacterial loads and mortality [4].
  • Mechanistically, EsDAZAP2-Hippo signaling enhances Dorsal (NF-κB homolog) nuclear translocation, amplifying AMP transcription [4].

Disease Associations

  • Multiple Myeloma: DAZAP2 is downregulated in untreated patients, potentially enabling plasma cell proliferation. Restoring DAZAP2 expression may inhibit pathogenic signaling cascades [1] [5].
  • Cancer Pathways: DAZAP2 regulates HIPK2 stability by recruiting ubiquitin ligase SIAH1. In DNA damage responses, phosphorylated DAZAP2 limits TP53-mediated apoptosis [3].
  • Spermatogenesis: Though not directly linked to infertility, DAZAP2’s interaction with DAZ/DAZL suggests roles in germ cell mRNA metabolism [6].

Figure 2: Functional network of DAZAP2. (A) In neural development, DAZAP2 integrates FGF signaling independently of Cdx/Wnt to induce posterior genes. (B) In immunity, DAZAP2 activates Hippo-Sav complexes to promote Dorsal-mediated AMP expression. (C) In disease, DAZAP2 modulates HIPK2 degradation and TP53 activity.

Concluding Remarks

DAZAP2 exemplifies a multifunctional adapter protein whose roles span development, immunity, and disease. Its conserved domains enable context-dependent interactions with signaling pathways (FGF, Hippo), transcription factors (Dorsal, TP53), and RNA-binding proteins (DAZ/DAZL). Future studies should address:

  • How DAZAP2’s subcellular trafficking (nucleus ↔ cytoplasm) regulates its activity in stress responses [3].
  • Whether DAZAP2 mutations contribute to human neurodevelopmental or immune disorders.
  • Therapeutic potential of modulating DAZAP2-protein interactions in cancers with dysregulated HIPK2/TP53.

DAZAP2 remains a compelling model for studying how molecular "hubs" coordinate complex biological processes through modular protein interactions.

Properties

Product Name

DAz-2

IUPAC Name

4-(3-azidopropyl)cyclohexane-1,3-dione

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2

InChI Key

GQYUHTIXSZXDBD-UHFFFAOYSA-N

SMILES

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-]

Synonyms

DCP-N3

Canonical SMILES

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-]

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